8-Amino-3-hexyl-1H-benzo[g]pteridine-2,4-dione
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 8-Amino-3-hexyl-1H-benzo[g]pteridine-2,4-dione typically involves multi-step organic reactions. One common method includes the condensation of appropriate starting materials under controlled conditions. For instance, the reaction might start with a pteridine derivative, which undergoes alkylation and subsequent amination to introduce the hexyl and amino groups, respectively .
Industrial Production Methods
large-scale synthesis would likely involve optimization of the laboratory methods, focusing on yield improvement, cost reduction, and ensuring purity through advanced purification techniques .
Chemical Reactions Analysis
Types of Reactions
8-Amino-3-hexyl-1H-benzo[g]pteridine-2,4-dione can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This can be used to alter the oxidation state of the compound.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols) are commonly employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while substitution reactions could produce various substituted benzo[g]pteridine derivatives .
Scientific Research Applications
8-Amino-3-hexyl-1H-benzo[g]pteridine-2,4-dione has several applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Biology: The compound’s structural properties make it a candidate for studying enzyme interactions and protein binding.
Industry: It may be used in the development of new materials with unique properties.
Mechanism of Action
The mechanism of action of 8-Amino-3-hexyl-1H-benzo[g]pteridine-2,4-dione involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity. This interaction often involves hydrogen bonding, hydrophobic interactions, and van der Waals forces. The exact pathways and targets depend on the specific application and the biological system .
Comparison with Similar Compounds
Similar Compounds
- 8-Amino-3-benzyl-1H-benzo[g]pteridine-2,4-dione
- 7-Hexyl-3-methyl-8-(pentylthio)-3,7-dihydro-1H-purine-2,6-dione
- 7-Hexyl-8-(benzylthio)-3-methyl-3,7-dihydro-1H-purine-2,6-dione
Uniqueness
8-Amino-3-hexyl-1H-benzo[g]pteridine-2,4-dione is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its hexyl chain and amino group contribute to its solubility and reactivity, making it a valuable compound for various research applications .
Properties
Molecular Formula |
C16H19N5O2 |
---|---|
Molecular Weight |
313.35 g/mol |
IUPAC Name |
8-amino-3-hexyl-1H-benzo[g]pteridine-2,4-dione |
InChI |
InChI=1S/C16H19N5O2/c1-2-3-4-5-8-21-15(22)13-14(20-16(21)23)19-12-9-10(17)6-7-11(12)18-13/h6-7,9H,2-5,8,17H2,1H3,(H,19,20,23) |
InChI Key |
NVCLSXSHBDFPLR-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCN1C(=O)C2=NC3=C(C=C(C=C3)N)N=C2NC1=O |
Origin of Product |
United States |
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